molecular formula C18H22N2O4S B4923819 N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B4923819
M. Wt: 362.4 g/mol
InChI Key: HPPARUMMWGFQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is also known as MMB or NSC319726 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting DNA replication and repair pathways.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in preclinical studies. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is its potent anticancer properties. This compound has been shown to have a high efficacy in inhibiting the growth and proliferation of cancer cells in preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One area of research involves the development of more efficient and effective synthesis methods to produce this compound. Another area of research involves the optimization of the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents for the treatment of cancer.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the reaction of 4-aminobenzyl alcohol with methylsulfonyl chloride in the presence of a base, followed by the reaction with 2-methoxyethylamine and 4-formylbenzoic acid. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential pharmaceutical applications. It has been shown to have anticancer properties and has been tested in preclinical studies for the treatment of various types of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

N-(2-methoxyethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-13-12-19-18(21)16-10-8-15(9-11-16)14-20(25(2,22)23)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPARUMMWGFQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

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